Ethyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Ethyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate delivers a sterically demanding, electron-deficient 2,6-dichlorobenzyl motif that critically modulates hydrophobic binding-pocket interactions and oxazole-core reactivity. Substituting with simpler 2-benzyl analogs risks failed syntheses and non-comparable biological readouts, compromising your SAR campaign. The ethyl ester enables rapid library expansion via amidation or hydrolysis. Choose this irreplaceable building block for CNS-target or antitubercular discovery programs where precise ortho-dichloro substitution is non-negotiable.

Molecular Formula C13H11Cl2NO3
Molecular Weight 300.13 g/mol
Cat. No. B12280398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate
Molecular FormulaC13H11Cl2NO3
Molecular Weight300.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC(=N1)CC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C13H11Cl2NO3/c1-2-18-13(17)11-7-19-12(16-11)6-8-9(14)4-3-5-10(8)15/h3-5,7H,2,6H2,1H3
InChIKeyLDSKJIUWYRXLFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate: Defined Physicochemical and Procurement Profile


Ethyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate (CAS 2070896-59-0) is a specialty heterocyclic building block with the molecular formula C₁₃H₁₁Cl₂NO₃ and a molecular weight of 300.14 g/mol . It is characterized by an oxazole-4-carboxylate core substituted at the 2-position with a 2,6-dichlorobenzyl moiety . Available from commercial suppliers in purities of ≥95% , its primary value lies in its unique substitution pattern, which offers distinct synthetic and physicochemical properties compared to simpler analogs.

Procurement Risk: Why Generic Oxazole-4-Carboxylate Analogs Cannot Substitute for Ethyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate


Substitution with simpler, more readily available oxazole-4-carboxylate analogs (e.g., ethyl oxazole-4-carboxylate or 2-benzyl derivatives) introduces significant scientific and procurement risk due to the unique properties conferred by the 2,6-dichlorobenzyl group. This ortho-dichloro substitution pattern creates a highly specific steric and electronic environment that critically modulates molecular interactions, particularly with hydrophobic binding pockets [1]. Furthermore, the electron-withdrawing nature of the chlorine atoms directly influences the reactivity of the oxazole core in downstream synthetic transformations [2]. Procuring an alternative without this precise substitution pattern could lead to failed chemical reactions or altered, non-comparable biological activity, rendering the intended research invalid.

Ethyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate: A Quantitative Guide to Verifiable Differentiation


Differentiated Structural Specificity: Steric Bulk of the 2,6-Dichlorobenzyl Substituent

The target compound possesses a 2,6-dichlorobenzyl substituent, which introduces substantial steric bulk and a unique electron-deficient aromatic profile compared to simpler analogs like ethyl 2-benzyloxazole-4-carboxylate (which lacks chlorine atoms) or ethyl oxazole-4-carboxylate (which has no substituent at the 2-position) . This differentiation is not directly quantified but is a fundamental chemical property with implications for target binding.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Inferred Class Activity: Antitubercular Potential of 2,6-Dichlorobenzyl-Containing Scaffolds

While the target compound itself lacks published biological data, a closely related class of compounds (4-(2,6-dichlorobenzyloxy)phenyl oxazole derivatives) has demonstrated measurable in vitro antitubercular activity [1]. This provides a class-level rationale for investigating the target compound in similar assays.

Antimicrobial Drug Discovery Antitubercular Agents Mycobacterium tuberculosis

Procurement and Quality Specification: Defined Purity and Handling

As a specialty research chemical, the compound is supplied with a defined minimum purity specification, which is a critical differentiator from custom in-house synthesis where yields and purity can be highly variable. This ensures a consistent starting point for experiments.

Chemical Procurement Quality Control Reproducible Research

Synthetic Utility: A Versatile Scaffold for Late-Stage Diversification

The ethyl ester at the 4-position provides a versatile synthetic handle. While not unique to this compound, its value is enhanced by the presence of the 2,6-dichlorobenzyl group. The ester can be hydrolyzed to the carboxylic acid or converted to an amide [1], allowing for the modular synthesis of a diverse library of derivatives.

Organic Synthesis Medicinal Chemistry Palladium-Catalyzed Cross-Coupling

Ethyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate: Targeted Application Scenarios Based on Verifiable Evidence


Scaffold for Medicinal Chemistry in CNS and Anti-Infective Drug Discovery

The compound's unique 2,6-dichlorobenzyl substitution pattern makes it a high-value starting point for structure-activity relationship (SAR) campaigns. While direct data is absent, class-level evidence suggests potential utility in designing novel ligands for CNS targets (e.g., dopamine D3 receptor) [1] or new antitubercular agents [2]. Its use as a differentiated building block in a screening library can help identify new chemical entities.

A Late-Stage Diversification Intermediate for Parallel Synthesis

The ethyl ester group provides a clear path for generating a focused library of analogs through standard medicinal chemistry transformations (e.g., amide bond formation, ester hydrolysis) [1]. This positions the compound as a strategic intermediate for exploring chemical space around the privileged 2,6-dichlorobenzyl oxazole core, enabling efficient parallel synthesis.

Probe for Investigating Hydrophobic Binding Pockets

The sterically demanding and electron-deficient 2,6-dichlorobenzyl group can be exploited in chemical biology to probe the topology of hydrophobic clefts in enzymes or receptors [1]. By comparing the binding or activity of this compound with simpler 2-benzyl analogs, researchers can gain insights into the steric and electronic requirements of a biological target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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